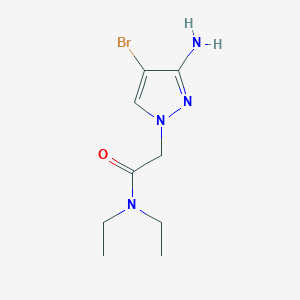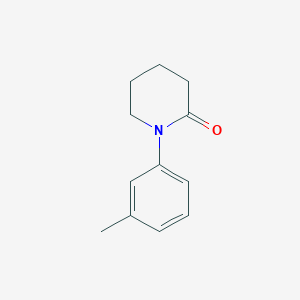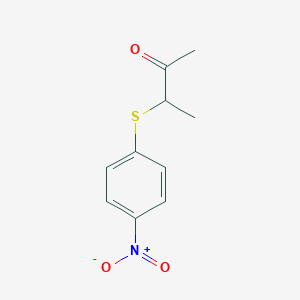
3-Formyl-2-hydroxy-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, characterized by the presence of formyl, hydroxy, and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-hydroxy-5-methoxybenzoic acid typically involves the formylation of 2-hydroxy-5-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-5-methoxybenzoic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-2-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3-Carboxy-2-hydroxy-5-methoxybenzoic acid.
Reduction: 3-Hydroxymethyl-2-hydroxy-5-methoxybenzoic acid.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Formyl-2-hydroxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-formyl-2-hydroxy-5-methoxybenzoic acid is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydroxy and methoxy groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methoxybenzoic acid: Similar structure but with different positioning of the hydroxy and methoxy groups, leading to different chemical properties.
3-Formyl-4-hydroxy-5-methoxybenzoic acid: Similar but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness: Its formyl group allows for further chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H8O5 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
3-formyl-2-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
Clé InChI |
XZDMRRNGHRXDTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)C(=O)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)


![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
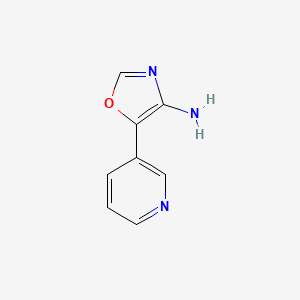
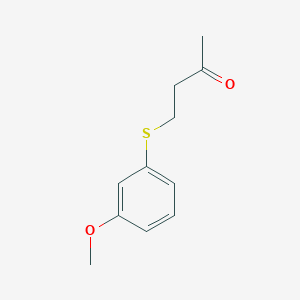
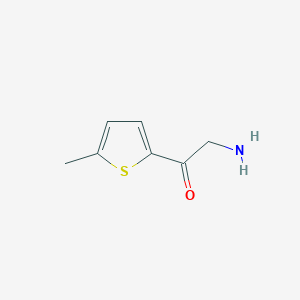
![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
